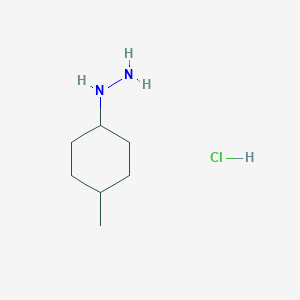

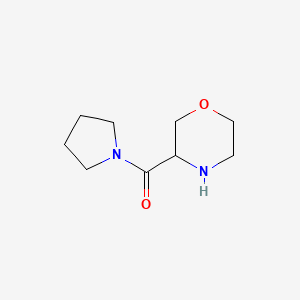

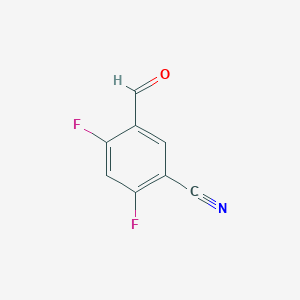

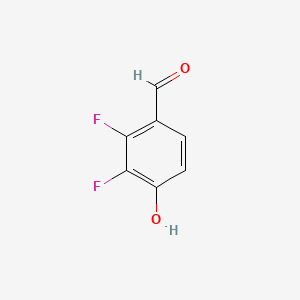

![molecular formula C5H10N2O3 B1323178 N-[(二甲氨基)羰基]甘氨酸 CAS No. 1060817-29-9](/img/structure/B1323178.png)

N-[(二甲氨基)羰基]甘氨酸

描述

Synthesis Analysis

The synthesis of N-substituted derivatives of glycine, including those with dimethylamino groups, has been explored in various studies. For instance, the synthesis of (S)-3-(Dimethylamino)methylidene-5-benzyltetramic acid derivatives was achieved through a three-step process starting from N-protected (S)-3-phenylalanines. This process also included the transformation of N-[N-(benzyloxycarbonyl)glycyl]glycine into enaminone, followed by acid-catalyzed coupling with primary amines to yield a range of N(3')-substituted 3-aminomethylidenetetramic acid derivatives . Additionally, the synthesis of N-benzyloxycarbonyl[C-14]-glycine, a lipophilic derivative of glycine, was performed in one step from [U-C-14] glycine and benzyl chloroformate in an alkali medium . Another study reported the synthesis of an amphoteric surfactant by reacting glycine with epoxy chloropropane and N,N-dimethyldodecylamine .

Molecular Structure Analysis

The molecular structure of N-substituted glycine derivatives has been characterized using various techniques. The crystal and molecular structure of N-carboxy anhydride (NCA) of glycine was determined using three-dimensional X-ray diffraction data, revealing a dimer structure in the crystals . The gas-phase structure of N,N-dimethylglycine was investigated using a combination of laser ablation and molecular-beam Fourier transform microwave spectroscopy, identifying three conformers with different intramolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of N-substituted glycine derivatives is influenced by the presence of functional groups and the overall molecular structure. The studies provided do not delve deeply into the chemical reactions of N-[(dimethylamino)carbonyl]glycine specifically, but they do provide insights into the reactivity of similar compounds. For example, the synthesis processes described involve reactions such as acid-catalyzed coupling and reactions with benzyl chloroformate .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted glycine derivatives, including solubility, crystal structure, and hydrogen bonding capabilities, have been examined. N,N-Dimethylglycine and its hemihydrate were studied to understand the effect of methylation on the crystal structure, particularly the formation of hydrogen-bonded chains . The properties of the synthesized amphoteric surfactant, such as foamability, foam stability, and surface activity, were also investigated, demonstrating good compatibility with other shampoo components . The biodistribution of N-benzyloxycarbonyl[C-14]-glycine was compared to that of glycine, showing significantly enhanced brain penetration .

科学研究应用

二氧化碳捕获和利用

N-[(二甲氨基)羰基]甘氨酸,与 3-二甲氨基丙胺 (DMAPA) 混合,已因其在二氧化碳 (CO2) 捕获和利用方面的潜力而受到研究。该研究发现,CO2 在 GLY-DMAPA 水溶液中的溶解度随着 CO2 压力而增加,并且该混合物促进了 CO2 转化为固体化合物,这在 CO2 捕获技术中可能很有用 (Mohsin, Shariff, & Johari, 2019)。

腐蚀控制

甘氨酸衍生物,特别是 2-(4-(二甲氨基)苄氨基)乙酸盐酸盐,已用于控制浓硫酸溶液中低碳钢的腐蚀。该衍生物作为一种混合型化合物发挥作用,其抑制效率随着浓度的增加而提高,并通过物理吸附起作用 (Amin & Ibrahim, 2011)。

酶抑制研究

N-[(二甲氨基)羰基]甘氨酸衍生物已被合成并评估了其抑制醛糖还原酶(一种与糖尿病并发症有关的酶)的能力。某些衍生物显示出显着的抑制效力,突出了它们在治疗应用中的潜力 (Mayfield & Deruiter, 1987)。

膜 pH 梯度测量

衍生物 N-[(5-二甲氨基)萘-1-基磺酰基]甘氨酸,或丹磺酰甘氨酸,已被用于监测跨膜质子梯度。它对脂质囊泡的吸附和对 pH 变化的响应使其成为研究膜生化学的宝贵工具 (Bramhall, 1986)。

药物递送和脑渗透

N-苄氧羰基[C-14]-甘氨酸是甘氨酸的亲脂性衍生物,在小鼠中表现出增强的脑渗透和分布,表明其在药物递送系统中的潜力,特别是针对中枢神经系统 (Lambert, Gallez, & Poupaert, 1995)。

铝腐蚀抑制

甘氨酸衍生物的另一个应用是抑制铝的均匀腐蚀和点蚀过程。这通过使用 2-(4-(二甲氨基)苄氨基)乙酸盐酸盐 (GlyD) 在硫氰酸钾溶液中进行的研究得到证明,该研究显示了对腐蚀过程的有效控制 (Amin, 2010)。

细菌渗透保护

研究表明,二甲基甜菜碱与甘氨酸甜菜碱相似,但具有二甲基磺鎓取代基,可以作为大肠杆菌的渗透保护分子。这证明了甘氨酸衍生物在细菌渗透保护中的功能相似性和潜在应用 (Chambers, Kunin, Miller, & Hamada, 1987)。

安全和危害

作用机制

Target of Action

The primary target of N-[(dimethylamino)carbonyl]glycine is Monomeric sarcosine oxidase , an enzyme found in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, a natural amino acid.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its function or activity .

Biochemical Pathways

N-[(dimethylamino)carbonyl]glycine may affect several biochemical pathways. It is known to be involved in the metabolism of glycine and serine, as well as betaine metabolism . These pathways play important roles in various biological processes, including amino acid metabolism and methylation reactions.

Result of Action

Given its potential role in amino acid metabolism, it may influence cellular processes related to protein synthesis and methylation .

Action Environment

The action, efficacy, and stability of N-[(dimethylamino)carbonyl]glycine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

属性

IUPAC Name |

2-(dimethylcarbamoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7(2)5(10)6-3-4(8)9/h3H2,1-2H3,(H,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOSHQZHBSRBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634725 | |

| Record name | N-(Dimethylcarbamoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(dimethylamino)carbonyl]glycine | |

CAS RN |

1060817-29-9 | |

| Record name | N-[(Dimethylamino)carbonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Dimethylcarbamoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。